(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(3,4-dimethylphenyl)acetamide
Description
This compound belongs to the thiazolidinone class, characterized by a 4-oxo-2-thioxothiazolidine core modified with a benzylidene group at position 5 and an N-(3,4-dimethylphenyl)acetamide side chain. The Z-configuration of the benzylidene moiety is critical for its bioactivity, as geometric isomerism often influences binding to biological targets . Thiazolidinones are widely studied for their antimicrobial, anticancer, and anti-inflammatory properties, with structural variations modulating potency and selectivity.
Properties
IUPAC Name |
2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S2/c1-13-8-9-16(10-14(13)2)21-18(23)12-22-19(24)17(26-20(22)25)11-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,21,23)/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTRXEYOFIYJDQ-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3)SC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(3,4-dimethylphenyl)acetamide is a thioxothiazolidinyl-acetamide derivative that has garnered attention for its potential biological activities, particularly as a urease inhibitor and antimicrobial agent. This compound's structural characteristics suggest multiple avenues for biological interaction, making it a candidate for further pharmacological exploration.
Chemical Structure and Synthesis
The compound is synthesized through a series of reactions involving thioxothiazolidinone derivatives and acetamide functionalities. The synthesis typically involves the condensation of benzaldehyde derivatives with thioxothiazolidinones, followed by acylation with 3,4-dimethylphenyl acetic acid derivatives. The resulting structure is characterized by the presence of a thiazolidine ring, which is crucial for its biological activity.
Urease Inhibition
Recent studies have demonstrated that derivatives of thioxothiazolidinyl-acetamides, including the compound , exhibit significant urease inhibitory activity. The urease inhibition was assessed using Proteus vulgaris as the test organism. The compound showed an IC50 value comparable to established urease inhibitors, indicating its potential as a therapeutic agent against urease-related disorders.
| Compound | IC50 (µg/mL) |
|---|---|
| (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(3,4-dimethylphenyl)acetamide | 15.27 ± 2.40 |
| Hydroxyurea (Standard) | 100 |
The binding affinity of this compound to the urease enzyme was supported by molecular docking studies, which indicated strong interactions at the active site through hydrogen bonding and hydrophobic interactions .
Antimicrobial Activity
The antimicrobial properties of this compound were evaluated against various bacterial strains, including both standard and resistant strains of Staphylococcus aureus. The results indicated that the compound exhibited potent antimicrobial activity with notable inhibition of biofilm formation at higher concentrations.
| Compound | % Biofilm Inhibition at 512 µg/mL |
|---|---|
| (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(3,4-dimethylphenyl)acetamide | 37% |
| Control (No Treatment) | 0% |
These findings suggest that the compound could be developed into an effective antimicrobial agent, particularly in treating infections caused by biofilm-forming bacteria .
Cytotoxic Activity
In vitro studies on cancer cell lines such as K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) revealed that the compound exhibited mild to moderate cytotoxicity. The cytotoxic effects were assessed using MTT assays, yielding IC50 values indicating potential for further development in oncology.
| Cell Line | IC50 (µM) |
|---|---|
| K562 | 25 |
| MCF7 | 30 |
These results highlight the need for further investigation into the mechanisms behind the cytotoxic effects and their implications for cancer therapy .
Structure-Activity Relationship (SAR)
The biological activity of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(3,4-dimethylphenyl)acetamide can be attributed to its structural components:
- Thiazolidine Ring : Essential for biological activity due to its role in enzyme interaction.
- Benzylidene Group : Influences antimicrobial properties and enhances binding affinity.
- Dimethylphenyl Substituent : May contribute to cytotoxic effects through increased lipophilicity.
Scientific Research Applications
Anti-Cancer Activity
Recent studies have indicated that compounds similar to (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(3,4-dimethylphenyl)acetamide exhibit promising anti-cancer properties. For instance, thiazolidinone derivatives have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
A notable study demonstrated that thiazolidinone analogs could inhibit the growth of cancer cells by targeting specific signaling pathways involved in tumor progression. These compounds were effective against various cancer types, including breast, prostate, and lung cancers .
Anti-Inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that thiazolidinone derivatives can act as inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. In vitro studies have shown that these compounds can significantly reduce the production of pro-inflammatory cytokines and mediators, suggesting their potential use in treating inflammatory diseases .
Anti-Melanogenic Effects
Another significant application of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(3,4-dimethylphenyl)acetamide is its ability to inhibit melanogenesis. Melanin production is a complex process regulated by tyrosinase activity, which can lead to hyperpigmentation disorders if unregulated. Studies have reported that certain thiazolidinone derivatives can effectively inhibit tyrosinase activity and thus reduce melanin synthesis in melanocytes .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Synthesis: The target compound and analogs (e.g., ) are synthesized via Knoevenagel condensation or reflux with mercaptoacetic acid and ZnCl₂, indicating shared pathways for thiazolidinone core formation.
- Conversely, electron-donating groups (e.g., 2-methoxy in ) may alter solubility and metabolic stability. Acetamide Tail: The 3,4-dimethylphenyl group in the target compound introduces steric bulk, which could hinder off-target interactions compared to smaller substituents like phenethyl .
Challenges and Contradictions
- Lumping Strategies: highlights that structurally similar compounds may be grouped for computational modeling, but minor substituent changes (e.g., bromo vs. methoxy) can drastically alter bioactivity, limiting the reliability of such approaches .
- Synthetic Yields: Knoevenagel-derived compounds (e.g., ) often require stringent anhydrous conditions, whereas ZnCl₂-catalyzed methods (e.g., ) offer higher yields but generate more byproducts.
Q & A
Q. How can HPLC methods be optimized to quantify trace impurities in the final product?
- Methodology :
- Column Selection : Use C18 reversed-phase columns with a mobile phase of acetonitrile/water (70:30) and 0.1% trifluoroacetic acid for optimal resolution .
- Calibration Curves : Prepare standards for known byproducts (e.g., unreacted benzylidene precursors) to estimate impurity levels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
